molecular formula C20H18N4O3 B11003717 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-4-yl)butanamide

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-4-yl)butanamide

Cat. No.: B11003717
M. Wt: 362.4 g/mol
InChI Key: TYABPADZSMBISQ-UHFFFAOYSA-N
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Description

4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1H-INDOL-4-YL)BUTANAMIDE is a complex organic compound that features both quinazolinone and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1H-INDOL-4-YL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, which is achieved through the cyclization of anthranilic acid derivatives with formamide. The indole moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques. The final step involves the formation of the butanamide linkage, which is typically achieved through amide bond formation using coupling reagents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1H-INDOL-4-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazolinone moiety to its corresponding dihydroquinazoline form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various substituted quinazolinones and indoles, which can exhibit different biological activities and properties.

Scientific Research Applications

4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1H-INDOL-4-YL)BUTANAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1H-INDOL-4-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone moiety can inhibit enzyme activity by binding to the active site, while the indole moiety can interact with various receptors, modulating their activity. These interactions can lead to the modulation of signaling pathways and cellular processes, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2,4-dioxo-1,4-dihydroquinazoline and its analogs.

    Indole Derivatives: Compounds such as indole-3-acetic acid and its derivatives.

Uniqueness

4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1H-INDOL-4-YL)BUTANAMIDE is unique due to its combined quinazolinone and indole structures, which allow it to interact with multiple biological targets. This dual functionality enhances its potential as a therapeutic agent and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1H-indol-4-yl)butanamide

InChI

InChI=1S/C20H18N4O3/c25-18(22-16-8-3-7-15-13(16)10-11-21-15)9-4-12-24-19(26)14-5-1-2-6-17(14)23-20(24)27/h1-3,5-8,10-11,21H,4,9,12H2,(H,22,25)(H,23,27)

InChI Key

TYABPADZSMBISQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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